molecular formula C14H19FO9 B1314413 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride CAS No. 2823-44-1

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

Cat. No.: B1314413
CAS No.: 2823-44-1
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-DGTMBMJNSA-N
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Description

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a fluorinated glycosylation compound. It is a derivative of mannose, a simple sugar, and is often used in carbohydrate chemistry for various synthetic applications. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring and a fluoride group at the anomeric position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride typically involves the acetylation of mannose followed by the introduction of the fluoride group. One common method involves the reaction of mannose pentaacetate with hydrogen fluoride in the presence of a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl azide

Uniqueness

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is unique due to its specific configuration and the presence of the fluoride group, which makes it a versatile glycosyl donor. Its acetyl-protected hydroxyl groups provide stability during reactions, making it a valuable intermediate in synthetic carbohydrate chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460700
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2823-44-1
Record name α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2823-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Mannopyranosyl fluoride, tetraacetate
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